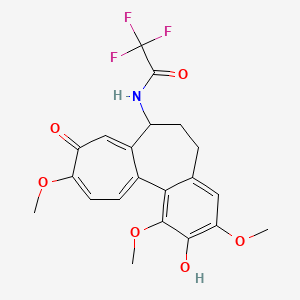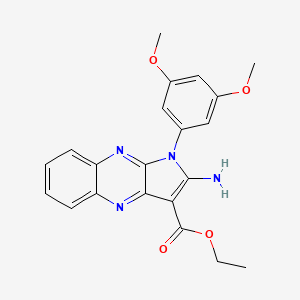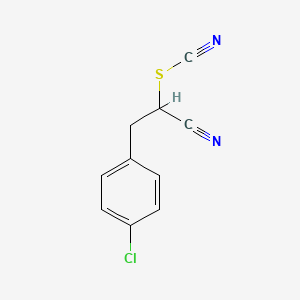
phenacyl(triphenyl)phosphanium;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenacyl(triphenyl)phosphanium;hydrobromide, also known as (2-Oxo-2-phenylethyl)triphenylphosphonium bromide, is a chemical compound with the molecular formula C26H22OPBr. It is a phosphonium salt that is widely used in organic synthesis due to its reactivity and versatility. This compound is particularly valuable in the formation of carbon-carbon and carbon-heteroatom bonds, making it a crucial intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenacyl(triphenyl)phosphanium;hydrobromide can be synthesized through the bromination of phenacyl bromide in the presence of triphenylphosphine. The reaction typically involves the use of a brominating agent such as N-bromosuccinimide (NBS) under mild conditions. The reaction proceeds as follows:
Bromination of Phenacyl Bromide: Phenacyl bromide is treated with NBS in the presence of a solvent like dichloromethane (DCM) to yield the brominated product.
Formation of this compound: The brominated product is then reacted with triphenylphosphine to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Phenacyl(triphenyl)phosphanium;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form triphenylphosphine and phenacyl alcohol.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine and phenacyl alcohol.
Substitution: Various substituted phenacyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phenacyl(triphenyl)phosphanium;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of heterocyclic compounds and as a catalyst in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mecanismo De Acción
The mechanism of action of phenacyl(triphenyl)phosphanium;hydrobromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphine moiety can participate in nucleophilic substitution reactions, while the phenacyl group can undergo electrophilic addition reactions. The compound’s reactivity is influenced by the presence of the bromide ion, which can be easily displaced by other nucleophiles.
Comparación Con Compuestos Similares
Phenacyl(triphenyl)phosphanium;hydrobromide can be compared with other similar compounds such as:
Phenacyl chloride: Similar in structure but less reactive due to the presence of chlorine instead of bromine.
Benzyltriphenylphosphonium bromide: Similar phosphonium salt but with a benzyl group instead of a phenacyl group.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine with different reactivity and applications.
This compound is unique due to its combination of the phenacyl and triphenylphosphine moieties, which provide distinct reactivity and versatility in organic synthesis.
Propiedades
Fórmula molecular |
C26H23BrOP+ |
|---|---|
Peso molecular |
462.3 g/mol |
Nombre IUPAC |
phenacyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C26H22OP.BrH/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1; |
Clave InChI |
AEHDSYHVTDJGDN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11961336.png)





![methyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-tert-butylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11961390.png)
![1,2-Benzenediamine, N,N'-bis[(4-nitrophenyl)methylene]-](/img/structure/B11961397.png)
![7a-Ethyltetrahydro-7aH-[1,3]oxazolo[2,3-b][1,3]oxazole](/img/structure/B11961401.png)





